molecular formula C23H18FN3O3 B11273733 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxybenzyl)benzamide

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxybenzyl)benzamide

Cat. No.: B11273733
M. Wt: 403.4 g/mol
InChI Key: PINPQBZMWVJIHB-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxybenzyl)benzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxybenzyl)benzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like 1,4-dioxane and microwave irradiation to enhance the reaction efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxadiazole ring or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxybenzyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes and proteins that are crucial for the survival and proliferation of cancer cells . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxybenzyl)benzamide is unique due to its specific combination of the oxadiazole ring and fluorophenyl group, which contributes to its potent biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C23H18FN3O3/c1-29-18-12-6-15(7-13-18)14-25-22(28)19-4-2-3-5-20(19)23-26-21(27-30-23)16-8-10-17(24)11-9-16/h2-13H,14H2,1H3,(H,25,28)

InChI Key

PINPQBZMWVJIHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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